Superior Unblocking Rate vs. Unsubstituted Benzaldoxime in Oligonucleotide Synthesis
The conjugate base of 4-nitrobenzaldoxime (4-nitrobenzaldoximate ion) demonstrates a dramatically enhanced rate of aryl ester unblocking compared to the conjugate base of unsubstituted benzaldoxime. In a direct kinetic study, the 4-nitrobenzaldoximate ion unblocked the o-chlorophenyl ester (7a) approximately 25 times more rapidly than it unblocked the phenyl ester (7c). [1] This order-of-magnitude difference underscores the critical role of the electron-withdrawing nitro group in activating the oxime for nucleophilic attack. The experiment was conducted using the N1,N1,N3,N3-tetramethylguanidinium salt of the oximes on a dinucleoside aryl ester (7a-c) in a 1:1 (v/v) dioxane-water solvent system. [1]
| Evidence Dimension | Relative unblocking rate of aryl ester (7a) |
|---|---|
| Target Compound Data | Relative rate = 25 (using 4-nitrobenzaldoximate ion on 7a) |
| Comparator Or Baseline | Relative rate = 1 (using 4-nitrobenzaldoximate ion on phenyl ester 7c) |
| Quantified Difference | Approximately 25-fold increase in reaction rate |
| Conditions | Dinucleoside aryl esters (7a: o-chlorophenyl, 7c: phenyl) in dioxane-water (1:1 v/v) |
Why This Matters
For researchers in oligonucleotide chemistry, this data quantifies a 25-fold increase in deprotection efficiency, directly translating to reduced reaction times and higher yields in solid-phase synthesis workflows.
- [1] Reese, C. B., & Zard, L. (1981). Some observations relating to the oximate ion promoted unblocking of oligonucleotide aryl esters. Nucleic Acids Research, 9(18), 4611-4626. View Source
